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Zirconium(IV) chloride

Cat. No.: B157056
CAS No.: 10026-11-6
M. Wt: 233.0 g/mol
InChI Key: DUNKXUFBGCUVQW-UHFFFAOYSA-J
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Description

Significance and Current Research Landscape of Zirconium(IV) Chloride

This compound is a compound of considerable strategic importance, primarily due to its function as an intermediate in the Kroll process, the dominant industrial method for producing metallic zirconium. noahchemicals.comwikipedia.org The resulting metal is valued for its high corrosion resistance and is used extensively in the nuclear energy and aerospace industries. noahchemicals.com Beyond metallurgy, ZrCl₄ is highly valued in organic synthesis as an efficient, stable, and relatively inexpensive Lewis acid catalyst. thieme-connect.com Its Lewis acidic character, stemming from the electron-deficient nature of the zirconium center, allows it to facilitate a wide range of chemical transformations. noahchemicals.com

The current research landscape for this compound is broad and dynamic. Its applications are continuously being explored and optimized in several key areas:

Catalysis in Organic Synthesis: ZrCl₄ is a potent catalyst for numerous organic reactions. It is notably used in Friedel-Crafts acylation and alkylation reactions, Diels-Alder reactions, and various condensation and cyclization reactions. noahchemicals.comwikipedia.org Its catalytic activity is crucial for the synthesis of fine chemicals, including pharmaceuticals, dyes, and fragrances. noahchemicals.com In polymer chemistry, it serves as a catalyst in the production of plastics like polyethylene (B3416737) and in the synthesis of specialized cyclic olefin copolymers, which are valued for their optical properties and chemical resistance. noahchemicals.com

Advanced Materials Science: The compound is a critical precursor for creating high-performance, zirconium-based materials. chemimpex.com Through processes like calcination, this compound is converted into zirconium dioxide (ZrO₂), or zirconia, a ceramic with exceptional thermal stability and mechanical strength. noahchemicals.com This advanced ceramic is used in applications ranging from cutting tools and dental implants to thermal barrier coatings in jet engines and electronics. chemimpex.comnoahchemicals.com Furthermore, ZrCl₄ is employed in producing water-repellent coatings for textiles and other fibrous materials.

Emerging Technologies: Researchers are actively investigating the potential of this compound in developing new technologies. noahchemicals.com This includes its use in the synthesis of materials for hydrogen storage, which is a key component of a future hydrogen-based economy. noahchemicals.com There is also growing interest in its application for creating zirconium nanoparticles for potential use in nanotechnology and biomedical imaging. chemimpex.com Recent studies have also focused on enhancing its utility by developing recyclable catalysts, such as encapsulating ZrCl₄ in polystyrene nanocapsules to improve its stability and reusability. bohrium.com

Table 1: Properties of this compound

PropertyValue
CAS Number 10026-11-6 chemimpex.com
Molecular Formula ZrCl₄ chemimpex.com
Molecular Weight 233.04 g/mol chemimpex.com
Appearance White to off-white crystalline solid/powder chemimpex.comnih.gov
Density 2.80 g/cm³ chemimpex.comamericanelements.com
Melting Point 437 °C (at approx. 25 atm) nih.gov
Boiling Point (Sublimation) 331 °C nih.govamericanelements.com
Structure In its solid state, it adopts a polymeric structure with octahedrally coordinated zirconium centers. wikipedia.org
Reactivity It is a strong Lewis acid and reacts rapidly with water (hydrolysis). noahchemicals.comwikipedia.org

Historical Development and Evolution of this compound Research

The journey of this compound from a laboratory curiosity to an industrially significant chemical is closely tied to the history of zirconium itself. Zirconium was first identified as an element by Martin Heinrich Klaproth in 1789 and isolated in an impure form by Jöns Jakob Berzelius in 1824. americanelements.com For over a century, the metal remained difficult to produce in a pure, ductile form.

A significant breakthrough came in 1925 with the invention of the crystal bar (or Iodide) process by Anton Eduard van Arkel and Jan Hendrik de Boer, which produced high-purity zirconium metal from zirconium tetraiodide. wikipedia.org However, this process was expensive and not suitable for large-scale production. The major turning point for both zirconium metal and its chloride precursor was the development of the Kroll process by William Justin Kroll in 1945. wikipedia.org This process, which involves the reduction of this compound with magnesium, proved to be far more economical and remains the primary method for commercial zirconium production today. noahchemicals.comwikipedia.org This cemented the role of ZrCl₄ as an essential industrial intermediate.

The synthesis of this compound is typically achieved through the high-temperature carbo-chlorination of zirconium dioxide (ZrO₂), the naturally occurring form of the mineral. wikipedia.org In this process, zirconia is heated with carbon and chlorine gas. noahchemicals.com

The evolution of research on this compound reflects a shift from a singular focus on metallurgy to a broader appreciation of its chemical properties. Initially important almost exclusively as a precursor to zirconium metal, researchers began to explore its potential as a Lewis acid. wikipedia.org This led to a surge in studies demonstrating its effectiveness as a catalyst for a vast number of organic transformations, including carbon-carbon bond formation, functional group protection and deprotection, and reduction reactions. thieme-connect.comresearchgate.net Its affordability and low toxicity compared to other Lewis acids further fueled its adoption in synthetic chemistry. thieme-connect.com Contemporary research continues this trajectory, aiming to refine its catalytic applications, create novel materials, and unlock its potential in sustainable and high-tech fields. noahchemicals.combohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4Zr B157056 Zirconium(IV) chloride CAS No. 10026-11-6

Properties

IUPAC Name

tetrachlorozirconium
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InChI

InChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4
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InChI Key

DUNKXUFBGCUVQW-UHFFFAOYSA-J
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Canonical SMILES

Cl[Zr](Cl)(Cl)Cl
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Molecular Formula

Cl4Zr, ZrCl4
Record name ZIRCONIUM TETRACHLORIDE
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DSSTOX Substance ID

DTXSID1044142
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Molecular Weight

233.0 g/mol
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Physical Description

Zirconium tetrachloride is a white lustrous crystalline solid. Used as a source of pure zirconium, as a tanning agent, in analytical chemistry and in treating textiles. Zirconium tetrachloride is decomposed by water. Corrosive to metals in the presence of moisture and to tissue., Dry Powder, Very hygroscopic lustrous solid; Decomposed by water; [Merck Index] White powder; [MSDSonline]
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Record name Zirconium chloride (ZrCl4), (T-4)-
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Boiling Point

Sublimes 627.8 °F (USCG, 1999), 331 °C
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Solubility

Decomposed by water to form ZrOCl2 and HCl, Reacts with water, Soluble in alcohol, ether
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Density

2.083 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.80 g/cu cm
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Vapor Pressure

Vapor pressure (solid): 1 Pa at 117 °C; 10 Pa at 146 °C; 100 Pa at 181 °C; 1 kPa at 222 °C; 10 kPa at 272 °C; 100 kPa at 336 °C
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Color/Form

Lustrous monoclinic crystals, White monoclinic crystals; hygroscopic

CAS No.

10026-11-6
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Record name Zirconium chloride (ZrCl4)
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Melting Point

None, except under pressure, since it sublimes. (USCG, 1999), 437 °C (triple point)
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Synthetic Methodologies and Purification Strategies for Zirconium Iv Chloride

Direct Synthesis Routes for Zirconium(IV) Chloride

Direct synthesis methods involve the conversion of zirconium metal or its most common oxide into this compound through chlorination.

Reaction of Zirconium Metal with Halogenating Agents

This compound can be synthesized by the direct reaction of zirconium metal with chlorine gas at elevated temperatures, typically above 350°C. osti.gov This reaction is a direct combination of the elements to form the tetrachloride.

Zr(s) + 2 Cl₂(g) → ZrCl₄(s)

Novel oxidative chlorination reactions have also been developed using liquid halogenating agents at significantly lower temperatures. Zirconium metal can be quantitatively chlorinated at temperatures below 150°C using solvents like sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂). tennessee.edu In thionyl chloride, the reaction can be completed within 7 to 40 hours, a time that can be reduced by increasing the temperature. tennessee.edu The use of a mixture of sulfur monochloride and thionyl chloride can accelerate the process, with completion times between 2 and 4 hours. tennessee.edu

Chlorination of Zirconium Dioxide Precursors

The most common industrial route for producing this compound is the chlorination of zirconium dioxide (ZrO₂), a process often referred to as carbochlorination or the Kroll process. wikipedia.orgnoahchemicals.com This method involves reacting zirconia with chlorine in the presence of a reducing agent, typically carbon. wikipedia.orgnoahchemicals.com The reaction is highly exothermic and is carried out at high temperatures, generally between 800°C and 1200°C. noahchemicals.comresearchgate.net

This process is often conducted in a fluidized bed reactor. researchgate.netijpsr.com The efficiency of the reaction can be optimized by controlling parameters such as temperature, reaction time, and the particle size of the reactants. researchgate.netijpsr.com For instance, in a continuous process, optimal conditions have been identified as a temperature of 1380°C, a chlorine concentration of 3 mol/m³, and a mean particle size of 70 µm, achieving a chlorine conversion of 98.26%. ijpsr.com

A laboratory-scale variation of this method uses carbon tetrachloride (CCl₄) as the chlorinating agent, which reacts with ZrO₂ to form this compound and phosgene (B1210022) (COCl₂). wikipedia.org

ZrO₂ + 2 CCl₄ → ZrCl₄ + 2 COCl₂ wikipedia.org

Parameter Semi-Batch Process Continuous Process
Temperature 800-1200 °C1000-1400 °C
Reaction Time 30-90 minNot Applicable
Mean Particle Size 70-130 µm70-130 µm
Chlorine Concentration Not Applicable3-5 mol/m³
Optimal Temperature 1200 °C1380 °C
Maximum Conversion 92.7% (Zirconia)98.26% (Chlorine)

Table 1: Operating Conditions for Carbochlorination of Zirconia in a Fluidized Bed Reactor. ijpsr.com

Aqueous Synthesis Pathways for this compound

This compound can also be prepared through aqueous routes, although these are less common for large-scale production. One such method involves the reaction of zirconium hydroxide (B78521) with hydrochloric acid. chemicalbook.comchemicalbook.com

Zr(OH)₄ + 4 HCl → ZrCl₄ + 4 H₂O chemicalbook.com

However, the handling of this compound in aqueous solutions is complicated by its rapid and irreversible hydrolysis. wikipedia.org In the presence of water or humid air, ZrCl₄ readily hydrolyzes to form zirconyl chloride (ZrOCl₂), a hydrated hydroxy chloride cluster. wikipedia.orgxingluchemical.com This high reactivity with water necessitates that most manipulations of anhydrous ZrCl₄ be performed using air-free techniques. wikipedia.org The hydrolysis reaction can be represented as:

ZrCl₄ + H₂O → ZrOCl₂ + 2 HCl xingluchemical.com

Advanced Purification Techniques for this compound

Crude this compound produced by the methods above is often contaminated with other metal chlorides such as those of iron, aluminum, titanium, silicon, and notably, hafnium. noahchemicals.comzirconiumworld.com Therefore, purification is a necessary step to obtain high-purity ZrCl₄ for its key applications, particularly for producing nuclear-grade zirconium metal which must be free of hafnium. noahchemicals.comastm.org

Sublimation and Fractional Distillation Protocols

Sublimation is a common method for purifying this compound, exploiting the differences in vapor pressures between ZrCl₄ and its less volatile impurities. noahchemicals.comjst.go.jp this compound sublimes at 331°C. The process involves heating the crude material to cause ZrCl₄ to vaporize, leaving behind non-volatile impurities like zirconium oxychloride (ZrOCl₂) and certain metal chlorides. zirconiumworld.com The ZrCl₄ vapor is then condensed and collected as a purified solid. zirconiumworld.com A single sublimation step can be highly effective, removing a significant percentage of common impurities. jst.go.jp

Impurity Removal Efficiency
Iron ~92%
Aluminum ~85%
Titanium ~90%
Silicon ~83%

Table 2: Impurity Removal from Zirconium Tetrachloride by Sublimation. jst.go.jp

The separation of hafnium(IV) chloride (HfCl₄) from ZrCl₄ is particularly challenging due to their similar chemical properties and volatilities. researchgate.netresearchgate.net Extractive distillation has been developed as a successful industrial process for this separation. astm.org This technique involves introducing the mixed tetrachloride vapors into a distillation column containing a molten salt solvent. astm.orgosti.gov The solvent selectively alters the volatility of the components, allowing hafnium tetrachloride to be enriched in the vapor phase while zirconium tetrachloride is retained in the molten salt phase. astm.orgresearchgate.net Various molten salt mixtures have been employed, including potassium chloride-aluminum chloride (KCl-AlCl₃) and zinc chloride-lead chloride (ZnCl₂-PbCl₂). astm.orgosti.gov

Chemical Treatment for Impurity Removal

Chemical treatment methods are employed to convert impurities into forms that are more easily separated. One such technique is hydrogen reduction. zirconiumworld.com In this process, crude ZrCl₄ is heated in the presence of hydrogen gas. Trivalent impurity chlorides, such as iron(III) chloride (FeCl₃), are reduced to their lower-valent, less volatile states (e.g., iron(II) chloride, FeCl₂). zirconiumworld.com At the sublimation temperature of ZrCl₄, these reduced chlorides remain in the solid residue and are thus separated. zirconiumworld.com

Another chemical purification strategy involves the use of molten salts, such as NaCl-KCl mixtures. zirconiumworld.com In this system, zirconium, iron, and aluminum chlorides form double salts like Na₂ZrCl₆, KFeCl₄, and NaAlCl₄. zirconiumworld.com By carefully controlling the temperature, the zirconium double salt can be decomposed to release pure ZrCl₄ vapor, while the more stable iron and aluminum double salts remain behind. zirconiumworld.com Additives such as various chloride salts (Li, Na, K, Cs, Mg, Ca) can also be used to form molten salt mixtures with Lewis acidic impurity chlorides like FeCl₃ and niobium pentachloride (NbCl₅), lowering their vapor pressures and facilitating separation by sublimation. inl.gov For oxygen-containing contaminants, treatment with thionyl chloride (SOCl₂) prior to sublimation can convert them into chloride complexes, which can then be removed by other chemical strategies. inl.gov

Structural Elucidation and Advanced Characterization of Zirconium Iv Chloride and Its Coordination Complexes

Solid-State Structural Analysis of Zirconium(IV) Chloride

In the solid state, this compound exhibits a polymeric structure, which distinguishes it from the molecular, distillable nature of titanium(IV) chloride. chemeurope.com This polymeric arrangement involves octahedrally coordinated zirconium centers. chemeurope.com

Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the solid-state structure of ZrCl₄. osti.gov Early studies revealed that ZrCl₄ crystallizes in the monoclinic space group P2/c. osti.govmaterialsproject.org The structure consists of zigzag chains of edge-sharing ZrCl₆ octahedra. osti.gov More recent investigations of ZrCl₄ prepared from zirconium metal and chlorine gas have indicated an orthorhombic space group, Pca21, at temperatures between 100 K and 300 K. osti.gov This structure also features infinite zigzag chains of edge-sharing ZrCl₆ octahedra. osti.gov

The polymeric chains are characterized by bridging and terminal chlorine atoms. The Zr-Cl bond distances vary, with reported ranges from 2.33–2.68 Å and 2.34–2.71 Å. materialsproject.orgmaterialsproject.org In the orthorhombic structure at 300 K, the intra-chain Zr···Zr distance is 3.965(1) Å. osti.gov The structure is described as one-dimensional ribbons oriented in the (1, 0, 0) direction. materialsproject.org

Table 1: Crystallographic Data for this compound

Parameter Monoclinic (P2/c) materialsproject.org Orthorhombic (Pca21) at 300 K osti.gov
Space Group P2/c Pca21
a (Å) 6.380 6.262(9)
b (Å) 7.760 7.402(11)
c (Å) 6.721 12.039(17)
α (°) 90.000 -
β (°) 71.181 -
γ (°) 90.000 -

| Volume (ų) | - | 558.0(14) |

Vibrational spectroscopy provides further insight into the structure of solid ZrCl₄. Raman spectra of solid ZrCl₄ show characteristic bands that are consistent with its polymeric nature. researchgate.net As the temperature increases towards the melting point, these bands broaden and shift to lower energies, but the main spectral features remain, indicating the persistence of the polymeric structure. researchgate.net In the gas phase, however, the Raman spectrum changes significantly, showing bands corresponding to a tetrahedral ZrCl₄ monomer. researchgate.net

The vibrational spectra of ZrCl₄ complexes, such as ZrCl₄·2POCl₃, have been analyzed to confirm their cis-octahedral configuration. researchgate.netuchile.cl

Table 2: Raman Spectral Data for this compound in Different Phases researchgate.net

Phase Temperature (°C) Pressure Frequencies (cm⁻¹) Assignment
Solid 25 - 418, 381, 325, 278, 246, 175, 140, 118, 90, 68 Polymeric (ZrCl₄)n
Solid 430 - 412, 376, 320, 270, 240, 170, 135 Polymeric (ZrCl₄)n
Liquid 445 ~25 atm 410, 378, 320, 115, 95 (ZrCl₄)n and ZrCl₄ monomer

Solution-Phase Structural Investigations

The structure of this compound in solution is highly dependent on the solvent. In aqueous solutions, hydrolysis is rapid and leads to the formation of the zirconyl chloride cation, often formulated as the tetrameric cluster [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgnih.gov Pair distribution function (PDF) analysis of ZrCl₄ in water confirms this tetramer as the dominant species, regardless of concentration or the initial zirconium salt used. nih.gov

In non-aqueous solvents like methanol, ethanol (B145695), and acetonitrile (B52724), ZrCl₄ tends to exist as monomeric complexes. nih.gov PDF analysis suggests that in these solvents, the zirconium ion largely retains its coordination to chloride ions, forming octahedral complexes with some degree of ligand exchange with the solvent molecules. nih.gov The high solubility of ZrCl₄ in methylated benzenes, such as durene, is attributed to the formation of π-complexes. wikipedia.orgchemeurope.com

Spectroscopic Characterization of this compound Complexes

Spectroscopic methods are crucial for characterizing the coordination complexes formed by this compound.

⁹¹Zr NMR spectroscopy is a powerful tool for probing the local environment of zirconium in its complexes. iastate.eduresearchgate.net The ⁹¹Zr isotropic chemical shift is sensitive to the coordination number, the nature of the ligands, and the geometry of the coordination polyhedron. researchgate.netnih.gov For instance, in solid zirconium halides, the ⁹¹Zr chemical shift spans a range of about 2000 ppm and correlates with the electronegativity of the halogen. researchgate.netnih.gov An increase in the coordination number generally leads to increased shielding (a more negative chemical shift). nih.gov

For zirconocene (B1252598) complexes, such as those derived from ZrCl₄, ⁹¹Zr NMR chemical shifts and line widths are indicative of distortions in the coordination geometry. acs.orgacs.org For example, the chemical shifts are sensitive to the angles between the cyclopentadienyl (B1206354) (Cp) rings. acs.org Both solid-state and solution NMR are used to characterize these complexes. acs.orguea.ac.uknih.gov ¹H and ¹³C NMR are also routinely used to characterize the organic ligands in these complexes. uea.ac.ukresearchgate.net

Table 3: Selected ⁹¹Zr NMR Parameters for Zirconium Compounds

Compound/Complex Type Isotropic Chemical Shift (δiso, ppm) Quadrupolar Coupling Constant (CQ, MHz) Reference
Zirconium Halides ~ -500 to 1500 10.6 - 44.7 researchgate.netnih.gov
UiO-66 (as-made) -100(50) 31.5(3) iastate.edu
MOF-808 - 18.4(5) iastate.edu

UV/Visible spectroscopy provides information about the electronic transitions within this compound complexes. Since Zr(IV) has a d⁰ electronic configuration, d-d electronic transitions are not expected. researchgate.net The observed absorption bands in the UV-Vis spectra of Zr(IV) Schiff base complexes are typically attributed to ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π* and n-π) transitions. researchgate.net For example, in a Zr(IV) complex with a bidentate Schiff base, bands around 270-320 nm are assigned to π-π transitions, while a band at 385-415 nm is attributed to n-π* transitions within the azomethine group. researchgate.net The absence of absorption bands beyond 500 nm is consistent with the d⁰ configuration of Zr(IV). researchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name Formula
This compound ZrCl₄
Hafnium(IV) chloride HfCl₄
Titanium(IV) chloride TiCl₄
Zirconocene dichloride ZrCl₂(C₅H₅)₂
Phosphoryl chloride POCl₃
Zirconyl chloride ZrOCl₂
Durene C₁₀H₁₄
Tetrahydrofuran (B95107) C₄H₈O
Sodium cyclopentadienide (B1229720) NaC₅H₅
Methanol CH₃OH
Ethanol C₂H₅OH
Acetonitrile CH₃CN
Zirconium(IV) oxide ZrO₂

Theoretical and Computational Chemistry of Zirconium Iv Chloride Systems

Density Functional Theory (DFT) Studies on Zirconium(IV) Chloride

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound. These studies provide a quantum mechanical description of the electronic structure and are instrumental in predicting various material properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are crucial for determining the most stable geometric arrangement of atoms in ZrCl₄. For bulk monoclinic ZrCl₄, DFT calculations, particularly those incorporating dispersion corrections (DFT-D3), have successfully optimized the crystal structure. osti.gov The optimized lattice parameters show excellent agreement with experimental data obtained from X-ray diffraction (XRD) measurements. osti.gov The crystal structure of bulk ZrCl₄ consists of chains of edge-sharing coordination octahedra running along the osti.gov direction. osti.gov

The electronic structure analysis reveals important details about the bonding and orbital interactions within the molecule. In ZrCl₄, the highest occupied molecular orbitals (HOMOs) are typically associated with the chlorine p-orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are primarily composed of the zirconium d-orbitals. This electronic configuration is characteristic of a d⁰ metal halide. Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, such as ligand-to-metal charge transfer (LMCT) states. nih.gov For instance, in some zirconium complexes, the S₁ and T₁ states are predicted to have significant LMCT character. nih.gov

Interactive Data Table: Optimized Lattice Parameters of Monoclinic ZrCl₄

Parameter Calculated (DFT-D3(zero)) Experimental (XRD)
a (Å) 10.39 10.35
b (Å) 6.53 6.52
c (Å) 7.69 7.68
β (°) 107.6 107.9

This table presents a comparison between the theoretically calculated and experimentally determined lattice parameters for monoclinic this compound, demonstrating the accuracy of DFT methods. osti.gov

Lattice Dynamics and Phonon Calculations

The study of lattice dynamics and phonon calculations provides insight into the vibrational properties of the ZrCl₄ crystal lattice. These calculations, often performed within the quasi-harmonic approximation (QHA), are essential for understanding the thermal properties of the material. osti.govosti.govsandia.gov Phonon analysis of monoclinic ZrCl₄ has revealed interesting phenomena, such as the occurrence of negative thermal expansion (NTE) at very low temperatures (around 10 K). osti.govosti.govsandia.govresearchgate.net This is attributed to the specific vibrational modes of the crystal lattice. researchgate.net The calculations can predict the phonon dispersion relations, which describe the relationship between the vibrational frequency and the wave vector. aps.org

Thermomechanical Properties Prediction (e.g., Bulk Modulus, Thermal Expansion)

DFT calculations are instrumental in predicting the thermomechanical properties of ZrCl₄. The bulk modulus, which is a measure of a material's resistance to compression, has been predicted to vary with temperature. For monoclinic ZrCl₄, the bulk modulus is predicted to decrease from approximately 8.7 GPa at 0 K to 7.0 GPa at 550 K. osti.govosti.govresearchgate.net

The coefficient of thermal expansion (CTE) can also be derived from these calculations. As mentioned, ZrCl₄ exhibits negative thermal expansion at very low temperatures, with a calculated coefficient of α = -1.2 ppm K⁻¹. osti.govosti.govsandia.govresearchgate.net At higher temperatures, the CTE becomes positive, and the unit-cell volume generally increases with temperature. osti.gov The isobaric molar heat capacity derived from phonon calculations is also in good agreement with experimental calorimetric data. osti.govosti.govsandia.gov

Interactive Data Table: Predicted Thermomechanical Properties of Monoclinic ZrCl₄

Property Predicted Value Temperature Range
Bulk Modulus (K₀) 8.7 GPa to 7.0 GPa 0–550 K
Coefficient of Thermal Expansion (α) -1.2 ppm K⁻¹ near 10 K

This table summarizes key thermomechanical properties of monoclinic this compound as predicted by DFT calculations. osti.govosti.govsandia.govresearchgate.net

Ab Initio Calculations for this compound Systems

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying ZrCl₄ systems. osti.govosti.gov These methods, such as those implemented in the Vienna Ab initio Simulation Package (VASP), often use the generalized gradient approximation (GGA) with parameterizations like the Perdew, Burke, and Ernzerhof (PBE) functional. osti.gov To accurately describe the cohesive van der Waals interactions, dispersion corrections like Grimme's DFT-D3 method are often employed. osti.gov

These calculations have been successfully used to investigate the structural, lattice dynamics, and thermomechanical properties of bulk monoclinic ZrCl₄. osti.govosti.gov The results from ab initio studies are in excellent agreement with experimental findings, validating the theoretical models used. osti.gov

Computational Modeling of this compound Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving ZrCl₄. For instance, DFT has been used to study the chlorination of zirconium surfaces, a process relevant to the Kroll reduction process for zirconium production. osti.gov These studies have shown that the formation of ZrCl₄ molecular species is the predominant outcome of the chlorination of a Zr(0001) surface. osti.gov The calculations can determine the energetics of different reaction pathways, such as the dissociative adsorption of chlorine gas and the subsequent exfoliation of the surface. osti.gov

Furthermore, computational methods have been applied to understand the reaction mechanisms of ZrCl₄ as a catalyst in organic synthesis. For example, the ring-opening polymerization of ε-caprolactone catalyzed by a bis(benzoylacetonato)this compound has been investigated using the semi-empirical PM3 method. researchgate.net These calculations help to identify the key steps in the reaction, such as coordination, deprotonation, insertion, and propagation. researchgate.net Similarly, the mechanism of direct amidation catalyzed by zirconium salts has been studied, revealing the role of zirconium oxo clusters as active species. nih.gov

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental to understanding the electronic structure and bonding in zirconium(IV) complexes. illinois.edu In ZrCl₄, a d⁰ complex, the central zirconium ion is formally in a +4 oxidation state with no d-electrons. The bonding can be described by the interaction of the empty zirconium d-orbitals with the filled p-orbitals of the chloride ligands.

MO diagrams for such complexes illustrate the formation of bonding and antibonding orbitals from the atomic orbitals of the metal and ligands. illinois.edu The HOMOs are typically ligand-based, while the LUMOs are metal-based. This explains the observed ligand-to-metal charge transfer (LMCT) transitions in the electronic spectra of these compounds. nih.gov DFT calculations can provide a more quantitative picture of the molecular orbitals, including their energies and compositions. For example, in some Zr(IV) complexes, the LUMO can have a significant contribution from the zirconium dₓ₂-y₂ orbital. nih.gov These theoretical frameworks are essential for rationalizing the geometry, spectroscopy, and reactivity of this compound and its derivatives. illinois.edu

Reaction Chemistry and Mechanistic Investigations Involving Zirconium Iv Chloride

Lewis Acidity and Coordination Chemistry of Zirconium(IV) Chloride.noahchemicals.comchemeurope.comresearchgate.net

As a Lewis acid, this compound readily accepts electron pairs from Lewis bases, a characteristic that underpins its catalytic activity. noahchemicals.com This property facilitates a multitude of organic reactions by activating substrates and stabilizing reaction intermediates. noahchemicals.com The Lewis acidity of ZrCl₄ is considered milder than that of titanium(IV) chloride (TiCl₄), which allows for greater selectivity in certain catalytic applications.

In the solid state, ZrCl₄ exists as a polymer with each zirconium atom octahedrally coordinated. wikipedia.org This polymeric structure is readily broken down by Lewis bases, which cleave the zirconium-chlorine bridges to form molecular complexes. chemeurope.comwikipedia.org This transformation is crucial for its use in many synthetic applications, as it enhances solubility and reactivity. wikipedia.org A common example is the formation of a 1:2 complex with tetrahydrofuran (B95107) (THF), ZrCl₄(THF)₂, which serves as a soluble and convenient precursor for various organozirconium compounds. chemeurope.comwikipedia.org

Formation of π-Complexes with Aromatic Hydrocarbons.researchgate.netatamanchemicals.com

A notable characteristic of this compound is its ability to form π-complexes with aromatic hydrocarbons, particularly methylated benzenes like durene. chemeurope.comwikipedia.org This interaction leads to a significant increase in the solubility of ZrCl₄ in these aromatic solvents. The formation of these π-complexes arises from the interaction between the electron-rich aromatic ring and the electron-deficient zirconium center. wikipedia.org This property is not only a chemical curiosity but also has practical implications for conducting reactions in non-polar media.

Complexation with Organic Ligands and Amino Acids.researchgate.netresearchgate.net

This compound's strong coordinating ability extends to a wide range of organic ligands containing donor atoms such as oxygen and nitrogen. thieme-connect.de It readily forms stable complexes with various organic molecules, which is a key aspect of its catalytic function. noahchemicals.com This includes interactions with carbonyl compounds, alcohols, and amines, often activating them towards further reaction. researchgate.net

The complexation of ZrCl₄ with amino acids has also been a subject of study. scholarpublishing.orgresearchgate.net Research has shown that zirconium(IV) can form complexes with amino acids like phenylalanine, histidine, and tryptophan, where the amino acid acts as a secondary ligand. scholarpublishing.org These complexes have been characterized using various spectroscopic and analytical techniques, including DFT calculations to determine their geometry. scholarpublishing.org For instance, Schiff base ligands derived from amino acids and isatin (B1672199) derivatives have been shown to coordinate to zirconium(IV) in a bidentate fashion through the azomethine nitrogen and carboxylate oxygen, resulting in octahedral complexes. researchgate.net The interaction of zirconium with amino acids is also being explored for applications such as the removal of fluoride (B91410) ions from water, where amino acid complexes of zirconia supported on graphite (B72142) oxide have shown high adsorption capacities. nih.gov

Inorganic Reactions of this compound

The inorganic chemistry of this compound is dominated by its high oxophilicity and its reactions with other metal halides. These reactions are fundamental to the production of zirconium metal and other zirconium-based materials.

Hydrolysis Reactions and Zirconyl Chloride Formation.chemeurope.comresearchgate.netwikipedia.org

This compound is highly susceptible to hydrolysis, reacting rapidly and almost irreversibly with water. noahchemicals.comwikipedia.org This high reactivity is a consequence of the strong affinity of the zirconium(IV) ion for oxygen. wikipedia.org The hydrolysis product is not zirconium dioxide (ZrO₂) directly, but rather a hydrated hydroxy chloride cluster known as zirconyl chloride. wikipedia.org The most common form is the octahydrate, ZrOCl₂·8H₂O, which has a complex tetrameric structure with the formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂. wikipedia.org In this structure, hydroxide (B78521) ions bridge the zirconium centers, and the chloride ions are not directly bonded to the metal. wikipedia.org Due to this rapid hydrolysis, all manipulations of ZrCl₄ typically require air-free and moisture-free conditions. wikipedia.org

Reactions with Other Metal Chlorides

This compound is a key intermediate in the Kroll process, the primary industrial method for producing zirconium metal. noahchemicals.comchemeurope.comwikipedia.org In this process, zirconium minerals, which are typically oxides, are first converted to ZrCl₄. chemeurope.comwikipedia.org The purified this compound is then reduced to zirconium metal using magnesium. noahchemicals.com

This compound can also react with other metal chlorides. While specific examples of its direct reaction with other simple metal chlorides to form mixed-metal species are not extensively detailed in the provided context, its role as a catalyst in reactions involving other transition metal chlorides has been noted. For instance, in the synthesis of quinoxaline (B1680401) derivatives, ZrCl₄ was found to be a more effective catalyst than a range of other transition metal chlorides, including CuCl₂, FeCl₃, and PdCl₂. researchgate.net This suggests a higher catalytic activity in this specific transformation.

Organometallic Transformations Mediated by this compound.researchgate.net

This compound is a cornerstone in organometallic chemistry, serving as the principal starting material for a vast number of organozirconium complexes. chemeurope.comwikipedia.org Its polymeric structure is typically broken down by forming adducts, such as ZrCl₄(THF)₂, before use in organometallic synthesis. chemeurope.comwikipedia.org

A pivotal reaction in this field is the synthesis of zirconocene (B1252598) dichloride (ZrCl₂(C₅H₅)₂), a highly versatile organozirconium complex. chemeurope.comwikipedia.org This is typically achieved by reacting the ZrCl₄(THF)₂ complex with sodium cyclopentadienide (B1229720) (NaC₅H₅). chemeurope.comwikipedia.org Zirconocene dichloride and its derivatives are widely used as catalysts and reagents in organic synthesis, particularly in polymerization and carboalumination reactions.

Furthermore, ZrCl₄ acts as a catalyst in various organometallic transformations. It is employed in Friedel-Crafts reactions, Diels-Alder reactions, and intramolecular cyclizations. wikipedia.orgchemicalbook.com For example, it can catalyze the conjugate addition of aliphatic amines to α,β-unsaturated esters, nitriles, and ketones to produce β-amino derivatives in high yields. lookchem.com The Lewis acidity of ZrCl₄ is key to these transformations, activating the substrates towards nucleophilic attack. lookchem.com Research has also demonstrated its use in direct amide bond formation from carboxylic acids and amines, a crucial reaction in the pharmaceutical industry. researchgate.net

Synthesis of Zirconocene Derivatives

This compound is the principal precursor for the synthesis of zirconocene derivatives, a cornerstone of organozirconium chemistry. chemicalbook.com The most fundamental of these is zirconocene dichloride ((C₅H₅)₂ZrCl₂), which is prepared by reacting the tetrahydrofuran complex of this compound with sodium cyclopentadienide. wikipedia.orgchemicalbook.comwikipedia.org This versatile compound is a building block for numerous other catalytically important zirconocene species. wikipedia.orgontosight.ai

Further transformations of zirconocene dichloride lead to a variety of derivatives with applications in organic synthesis. wikipedia.org For instance, reduction with lithium aluminium hydride produces Schwartz's reagent, ((C₅H₅)₂ZrHCl), while reaction with n-butyllithium yields the Negishi reagent. wikipedia.org These derivatives are active in a wide array of reactions, including hydroaluminations and radical cyclizations. wikipedia.org

The synthetic utility of ZrCl₄ extends to more complex, sterically demanding zirconocene structures. Chiral ansa-zirconocene derivatives, for example, can be synthesized from ZrCl₄ and a dilithium (B8592608) salt of a bridged indenyl ligand, yielding products with specific stereochemistry that are valuable in asymmetric catalysis.

Table 1: Selected Syntheses of Zirconocene Derivatives from this compound

Starting MaterialReagent(s)ProductSignificanceReference
ZrCl₄(THF)₂Sodium cyclopentadienide (NaC₅H₅)Zirconocene dichloride ((C₅H₅)₂ZrCl₂)Fundamental precursor to other zirconocene complexes. chemicalbook.comwikipedia.org
(C₅H₅)₂ZrCl₂Lithium aluminium hydride (LiAlH₄)Schwartz's reagent ((C₅H₅)₂ZrHCl)Key reagent in hydrozirconation reactions. wikipedia.org
(C₅H₅)₂ZrCl₂n-Butyllithium (n-BuLi)Negishi reagentUsed in oxidative cyclization reactions. wikipedia.org

Ligand Exchange Reactions

Ligand exchange is a fundamental process in the chemistry of zirconium(IV) complexes. Studies on zirconium(IV) β-diketonate chelates have demonstrated that these complexes undergo rapid ligand exchange in solution. When mixtures of tetrakis(acetylacetonato)zirconium(IV) (Zr(acac)₄) and tetrakis(trifluoroacetylacetonato)zirconium(IV) (Zr(tfac)₄) are analyzed, nuclear magnetic resonance (NMR) spectroscopy reveals the presence of mixed-ligand species, such as Zr(acac)₃(tfac), Zr(acac)₂(tfac)₂, and Zr(acac)(tfac)₃. The observation of these intermediates confirms that the ligands dynamically exchange on the zirconium center. acs.org

This reactivity is not limited to β-diketonates. The replacement of decanoate (B1226879) ligands with arylate or cinnamate (B1238496) ligands in zirconium phthalocyanine (B1677752) complexes has also been studied, showing that the core phthalocyanine structure remains intact while the axial ligands are exchanged. ucj.org.ua Ligand exchange is also a critical step in certain catalytic cycles. For instance, in the ring-opening polymerization of ε-caprolactone catalyzed by bis(β-diketonato)this compound, the proposed mechanism involves a ligand exchange step where the acetylacetonate (B107027) ligand is protonated and dissociates, allowing the monomer to coordinate and propagate the polymer chain. rasayanjournal.co.in Similarly, during polyurethane synthesis catalyzed by zirconium(IV) acetylacetonate, thermal activation causes an irreversible loss of acetylacetonate ligands, which are exchanged for alkoxides from the polymer matrix, generating a more active catalytic species. nsf.gov

Redox Chemistry of this compound Systems

The redox chemistry of systems involving this compound is complex, particularly in high-temperature molten salt environments used for the electrochemical production of zirconium metal. electrochemsci.orginl.gov The electroreduction of Zr(IV) from ZrCl₄ in molten chloride salts such as LiCl-KCl is not a simple, single-step process. electrochemsci.orginl.gov Instead, it typically proceeds through multiple reduction steps involving intermediate oxidation states. inl.gov

Electrochemical studies using techniques like cyclic voltammetry have shown that the reduction mechanism is highly dependent on the concentration of ZrCl₄ and the composition of the molten salt. electrochemsci.orginl.gov At lower concentrations, a two-step reduction is often observed, first to Zr(II) and then to zirconium metal (Zr). electrochemsci.orginl.gov At higher concentrations, a three-step reduction involving Zr(IV), Zr(II), and Zr(I) has also been reported. electrochemsci.orginl.gov

The addition of other ions, particularly fluoride ions (F⁻), can significantly alter the reduction pathway. inl.gov When the molar ratio of fluoride to zirconium(IV) is sufficiently high (typically greater than 6), the multi-step reduction can change to a single-step, four-electron reduction directly from Zr(IV) to Zr metal. inl.gov This is attributed to the formation of stable zirconium-fluoride complexes in the melt. In some systems, an alternative electrochemical-metallothermic reduction method is used, where an alkaline earth metal chloride in the salt bath is first electrochemically reduced to the metal, which then chemically reduces the zirconium chloride to zirconium metal, avoiding the formation of insoluble zirconium subchlorides. google.com

Table 2: Electrochemical Reduction Pathways of Zr(IV) in Molten Salts

Molten Salt SystemObserved Reduction Pathway(s)Key FactorReference
LiCl-KCl-ZrCl₄Zr(IV) → Zr(II) → ZrLow ZrCl₄ concentration electrochemsci.orginl.gov
LiCl-KCl-ZrCl₄Zr(IV) → Zr(II) → Zr(I) → ZrHigher ZrCl₄ concentration electrochemsci.orginl.gov
LiCl-KCl-ZrCl₄-LiFZr(IV) → ZrMolar ratio F⁻/Zr(IV) > 6 inl.gov
NaCl-NaF-ZrCl₄Zr(IV) → ZrPresence of fluoride ions inl.gov

Mechanistic Elucidation of this compound-Catalyzed Reactions

This compound is an effective Lewis acid catalyst for a variety of organic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and direct amide bond formation. chemicalbook.com Detailed mechanistic studies have been conducted to understand how it facilitates these reactions, with the direct amidation of carboxylic acids and amines being a well-investigated example. nih.govacs.org

Kinetic studies, NMR spectroscopy, and Density Functional Theory (DFT) calculations have provided significant insight into the amidation mechanism. nih.govacs.org The reaction is found to be first-order with respect to the catalyst. nih.govacs.org Interestingly, the reaction rate shows a positive dependence on the amine concentration but a negative dependence on the carboxylic acid concentration. nih.gov This, along with observed S-shaped kinetic profiles, suggests the formation of reversible off-cycle zirconium species that sequester the catalyst. nih.gov Research also indicates that zirconium oxo clusters (ZrOCs), which can form from ZrCl₄ in the presence of carboxylates, may be the catalytically active species rather than a simple monomeric complex. nih.gov

The proposed catalytic cycle involves several key steps: nih.govacs.org

Coordination of the carboxylic acid to the zirconium center.

Nucleophilic attack by the amine on the activated carbonyl carbon.

A proton transfer step, which may be facilitated by a second molecule of the amine.

C-O bond cleavage to release the amide product and regenerate the catalyst.

DFT calculations suggest that a dinuclear zirconium species can catalyze the reaction with feasible energy barriers. nih.govacs.org These mechanistic insights have led to practical improvements, such as using higher amine concentrations to avoid catalyst inhibition by the amide product, allowing for lower catalyst loadings and improved yields. nih.govorgsyn.orgorgsyn.org

Table 3: Overview of Mechanistic Findings in ZrCl₄-Catalyzed Amidation

Mechanistic AspectFinding/ProposalMethod of InvestigationReference
Reaction KineticsFirst-order in catalyst; positive dependence on amine, negative on acid.Kinetic analysis nih.gov
Catalytically Active SpeciesProposed to be a dinuclear zirconium species or zirconium oxo clusters (ZrOCs).DFT calculations, NMR spectroscopy nih.govacs.orgnih.gov
Key Mechanistic StepNucleophilic attack of amine on a terminal η²-carboxylate ligand.DFT calculations nih.govacs.org
Catalyst InhibitionInhibited by amide product; reversible off-cycle species form.Kinetic analysis nih.gov

Catalytic Applications of Zirconium Iv Chloride in Chemical Synthesis

Organic Synthesis Catalysis by Zirconium(IV) Chloridethieme-connect.comthieme-connect.de

Zirconium(IV) chloride's utility as a Lewis acid catalyst is extensive, finding application in a multitude of organic transformations. noahchemicals.com Its effectiveness is attributed to its ability to activate substrates and facilitate reactions under mild conditions. thieme-connect.de This versatility has made it a catalyst of choice in numerous synthetic procedures, including carbon-carbon bond-forming reactions, protection and deprotection chemistry, and reduction reactions. thieme-connect.comthieme-connect.de

Carbon-Carbon Bond-Formation Reactionsthieme-connect.comthieme-connect.de

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound has proven to be an effective catalyst in several key reactions that achieve this transformation. thieme-connect.comthieme-connect.de

Friedel-Crafts Reactions (Acylation and Alkylation)noahchemicals.comniscpr.res.in

Friedel-Crafts reactions are fundamental for the acylation and alkylation of aromatic compounds. This compound has been utilized as a Lewis acid catalyst in these reactions. noahchemicals.com For instance, it has been employed in the acylation of toluene (B28343) using benzoic acid, benzoic acid chloride, or benzoic anhydride (B1165640) as the acylating agent, with the anhydride providing the highest yield. thieme-connect.de In the realm of alkylation, ZrCl₄ has been found to be an efficient, though less so than hafnium(IV) chloride, catalyst for the Friedel-Crafts alkylation of ferrocene (B1249389) with allyl chlorosilanes under mild conditions. thieme-connect.de

A notable application of ZrCl₄ is in the Fries rearrangement, a reaction that converts aryl esters to hydroxy aryl ketones. thieme-connect.de this compound has been shown to be an excellent mediator in this rearrangement, with the reaction proceeding at ambient temperatures and favoring migration to the less sterically hindered adjacent carbon. thieme-connect.de The efficiency of these reactions can be further improved by using ultrasonic irradiation. thieme-connect.de

ReactantsProductCatalystConditionsYield
Toluene, Benzoic anhydrideAcylated tolueneZrCl₄-Highest among acylating agents
Ferrocene, Allyl chlorosilanesAlkylated ferroceneZrCl₄MildEfficient
Aryl estersHydroxy aryl ketonesZrCl₄Ambient temperatureGood
Diels-Alder Reactionsniscpr.res.in

The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. This compound has been used as a Lewis acid catalyst in these reactions to promote the formation of the desired products. wikipedia.org An important application is in asymmetric Diels-Alder reactions. For example, the reaction between cyclopentadiene (B3395910) and a chiral α,β-unsaturated amide in the presence of various Lewis acids showed the highest endo/exo selectivity when ZrCl₄ was used as the catalyst. sid.ir

DienophileDieneCatalystSelectivity
Chiral α,β-unsaturated amideCyclopentadieneZrCl₄Highest endo/exo
Intramolecular Cyclization Reactionsniscpr.res.in

This compound also catalyzes intramolecular cyclization reactions, leading to the formation of various ring systems. wikipedia.org A notable example is the cyclization of ortho-allylphenols to produce 2-methyl-2,3-dihydrobenzofurans under mild conditions. researchgate.netresearchgate.net This method provides a route to highly functionalized dihydrobenzofurans without the need for expensive reagents. researchgate.net The reaction proceeds via the initial rearrangement of aryl allyl ethers to ortho-allylphenols, followed by in situ cyclization. researchgate.net

SubstrateProductCatalystConditions
ortho-Allylphenols2-Methyl-2,3-dihydrobenzofuransZrCl₄Mild
Biginelli Condensation Reactions

The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones (DHPMs), which are of significant pharmacological importance. researchgate.net this compound has been established as an efficient catalyst for this condensation. researchgate.netmerckmillipore.comsigmaaldrich.comscientificlabs.co.uk The reaction involves the one-pot condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. thieme-connect.dersc.org For example, the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of 10 mol% ZrCl₄ in refluxing ethanol (B145695) yields the corresponding dihydropyrimidinone in high yield. thieme-connect.de The mechanism involves the activation of the aldehyde by the Zr(IV) Lewis acid, followed by condensation with urea and subsequent addition of the β-ketoester. rsc.org

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystSolventYield
BenzaldehydeEthyl acetoacetateUreaZrCl₄ (10 mol%)EthanolHigh
Aromatic aldehydesEthyl acetoacetateUreanano-ZrO₂ (20 mol%)Ethanol90% rsc.org
Aromatic aldehydesEthyl acetoacetateUreaGO-ZrPPhSolvent-free80-93% rsc.org
Electrophilic Addition Reactions of Indoles and Electrophilic Amination

This compound is an effective catalyst for the electrophilic substitution reaction of indoles with aldehydes or ketones, leading to the formation of bis(indolyl)methanes. scispace.comjocpr.com This reaction is notable for its high conversions, short reaction times, and simple work-up procedures. The synthesis of bis(indolyl)methanes is of interest due to their presence in various biologically active natural products. jocpr.com The reaction can be carried out under microwave irradiation in polyethylene (B3416737) glycol (PEG) as a solvent, with the catalytic system being reusable. jocpr.comjocpr.com

Furthermore, ZrCl₄ has been employed in the electrophilic amination of aromatic compounds. sid.ir For instance, it catalyzes the electrophilic amination of halogenated phenols with diisopropyl diazenedicarboxylate, a reaction that is interestingly accompanied by the migration of a halogen atom. researchgate.netebi.ac.uk

SubstratesProductCatalystKey Features
Indole, Aldehydes/KetonesBis(indolyl)methanesZrCl₄High conversions, short reaction times
Halogenated phenols, Diisopropyl diazenedicarboxylateAminated phenolsZrCl₄Accompanied by halogen migration researchgate.netebi.ac.uk
Aldol (B89426) Condensation Reactions

This compound has proven to be a highly effective catalyst for aldol condensation reactions, particularly in the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones from cyclic ketones and aromatic aldehydes. researchgate.net These reactions, when carried out in refluxing ethanol, result in excellent yields without the formation of self-condensation byproducts. researchgate.net

Research has also demonstrated that ZrCl₄ can catalyze the aldol condensation of aldehydes and ketones under solvent-free conditions at room temperature. researchgate.net This method is noted for being rapid, clean, and environmentally benign, producing 1,3-diaryl-2-propenones in high yields. researchgate.net While the reaction is compatible with various solvents, the highest yields are achieved in the absence of a solvent. thieme-connect.deresearchgate.net It has been observed that a higher molar percentage of the catalyst can lead to the formation of a 1,4-Michael adduct alongside the aldol product. thieme-connect.deresearchgate.net

Table 1: this compound Catalyzed Aldol Condensation
ReactantsCatalyst LoadingConditionsProductYieldReference
Cyclic Ketones + Aromatic AldehydesCatalyticRefluxing Ethanolα,α′-bis(substituted benzylidene)cycloalkanonesExcellent researchgate.net
Aldehyde + KetoneNot specifiedSolvent-free, Room Temp1,3-diaryl-2-propenonesExcellent researchgate.net
Aldehyde + KetoneHigher mol%Solvent-free, Room TempAldol product + 1,4-Michael adductNot specified thieme-connect.deresearchgate.net

Protection and Deprotection Chemistry

This compound is a valuable reagent in the protection and deprotection of various functional groups, a common requirement in multi-step organic synthesis. thieme-connect.com

Acetylation of Alcohols, Phenols, Thiols, and Amines

ZrCl₄ has been identified as a highly efficient and reusable catalyst for the acetylation of a wide range of substrates, including phenols, thiols, amines, and alcohols, under solvent-free conditions. thieme-connect.comresearchgate.net This method allows for the acetylation of sterically hindered and electron-deficient phenols with stoichiometric amounts of acetic anhydride at room temperature, achieving excellent yields. thieme-connect.com A key advantage of using ZrCl₄ is its ability to acetylate acid-sensitive alcohols with high chemoselectivity, avoiding common side reactions like dehydration or rearrangement. thieme-connect.comresearchgate.net The mild Lewis acidity of the catalyst also ensures that the optical purity of chiral substrates is maintained during the reaction. thieme-connect.com

Table 2: Acetylation of Various Functional Groups using this compound
SubstrateReagentConditionsYieldKey FeaturesReference
Phenols, Thiols, Amines, AlcoholsAcetic AnhydrideSolvent-free, Room TempExcellentReusable catalyst, high efficiency thieme-connect.comresearchgate.net
Sterically Hindered PhenolsAcetic AnhydrideSolvent-free, Room TempExcellentStoichiometric amounts of Ac₂O thieme-connect.com
Acid-Sensitive AlcoholsAcetic AnhydrideSolvent-free, Room TempExcellentHigh chemoselectivity, no side reactions thieme-connect.comresearchgate.net
Optically Active SubstratesAcetic AnhydrideSolvent-free, Room TempNot specifiedNo effect on optical purity thieme-connect.com
Synthesis of 1,3-Oxathiolanes

In the realm of nucleoside chemistry, this compound has been successfully employed as a catalyst for the synthesis of 1,3-oxathiolane (B1218472) derivatives. sigmaaldrich.com Notably, it facilitates the large-scale, stereoselective synthesis of lamivudine, an important antiviral drug. acs.orgacs.orgmanipal.edu The key step in this synthesis is an N-glycosylation reaction, where ZrCl₄ acts as a mild and inexpensive substrate activator at room temperature. acs.orgacs.orgmanipal.edu An optimal amount of 0.5 equivalents of ZrCl₄ provides favorable results in terms of both chemical efficiency and stereoselectivity, leading to the preferential formation of a single isomer out of four possibilities. acs.orgacs.orgmanipal.edu

Reduction Reactions (e.g., Bouveault Reaction)

This compound is utilized as a catalyst in various reduction reactions. scientificlabs.co.uk One specific application is in a modified Bouveault reaction, where it activates pyrrolidines to facilitate their conversion to the corresponding α,α-dimethylamines. sigmaaldrich.com

Direct Amidation Reactions

The direct formation of amides from carboxylic acids and amines is another area where this compound demonstrates significant catalytic activity. researchgate.netorgsyn.org It has been shown to be an efficient catalyst for the direct coupling of non-activated carboxylic acids and amines. researchgate.netnih.gov This method is characterized by its mild and selective nature, providing high yields of both secondary and tertiary amides at moderate temperatures without causing racemization of chiral amino acids. researchgate.net The protocol has also proven suitable for scaled-up syntheses. researchgate.net Furthermore, ZrCl₄ has been found to be a superior catalyst compared to conventional ones like PTSA or HCl for the amidation of methyl-pyroglutamate derivatives. researchgate.net

Table 3: this compound in Direct Amidation Reactions
ReactantsKey FeaturesReference
Non-activated carboxylic acids + AminesMild, selective, high yields, no racemization of chiral amino acids, suitable for scale-up researchgate.netnih.gov
Methyl-pyroglutamate derivatives + AminesMore efficient than conventional catalysts (PTSA, HCl) researchgate.net

Ring-Opening Reactions of Epoxides

This compound is an effective catalyst for the ring-opening of epoxides. idealmedical.co.za It facilitates the nucleophilic opening of epoxide rings by amines, leading to the synthesis of β-amino alcohols. rroij.com This reaction proceeds efficiently with both aromatic and aliphatic amines in short reaction times at room temperature and under solvent-free conditions. rroij.com A notable feature of this method is the exclusive trans-stereoselectivity observed with cyclic epoxides. rroij.com Additionally, ZrCl₄ has been used to catalyze the ring-opening of epoxides with anilines in acetonitrile (B52724) at ambient temperature to produce the corresponding β-amino alcohols. rroij.com

This compound (ZrCl₄) is a versatile Lewis acid catalyst in various polymerization reactions, owing to its ability to activate monomers and control polymer chain growth. noahchemicals.comalfachemic.com Its catalytic activity is influenced by its coordination environment, which can be modified by various ligands to fine-tune its performance in specific polymerization processes.

Ziegler-Natta Polymerization Systems for Olefins

This compound-based systems are effective catalysts for the polymerization of olefins, such as ethylene (B1197577) and propylene (B89431), often in conjunction with a cocatalyst like methylaluminoxane (B55162) (MAO). researchgate.netacs.org These systems function as homogeneous catalysts and exhibit high activity in ethylene polymerization. acs.org The presence of ethereal donors, like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), complexed with ZrCl₄ can significantly influence the stereoselectivity of the polymerization. acs.org For instance, ZrCl₄ complexes with these donors, when activated by MAO, can promote the polymerization of propylene with a high degree of isotacticity. acs.org

The catalytic activity and the properties of the resulting polyethylene can be significantly influenced by the ligand structure in modified zirconium-based catalysts. For example, a series of FI-like Zr-based catalysts with 2-hydroxynaphthalene-1-carbaldehyde imine ligands were used for ethylene polymerization. researchgate.net The introduction of bulky substituents on the phenyl ring of the phenoxy imine ligand led to an increase in the molecular weight of the polyethylene produced. researchgate.net The polymerization activity of these catalysts was also found to be dependent on the [Al]/[Zr] molar ratio and the reaction temperature, with optimal conditions varying for different catalyst structures. researchgate.net

Table 1: Ethylene Polymerization with FI-like Zirconium(IV) Dichloride Catalysts

Catalyst Ligand Substitution Optimal Temperature (°C) Resulting Polymer Molecular Weight
1 Phenylimino ~30 Lower
2 Mesitylimino ~40 Higher

| 3 | 2,6-diisopropylphenylimino | ~40 | Highest |

Data sourced from a study on FI-like Zr-based catalysts for ethylene polymerization. researchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., ε-Caprolactone)

This compound and its derivatives are efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) to produce biodegradable polyesters such as poly(ε-caprolactone) (PCL). rasayanjournal.co.inresearchgate.net The catalytic activity of zirconium complexes in ROP is often attributed to their Lewis acidic nature, which facilitates the coordination and subsequent ring-opening of the cyclic monomer. rasayanjournal.co.inunimed.ac.id

Bis(β-diketonato)this compound complexes have been synthesized and successfully employed as catalysts for the ROP of ε-CL. rasayanjournal.co.inresearchgate.net These catalysts have demonstrated the ability to produce PCL with high crystallinity and controlled thermal properties. rasayanjournal.co.in The reaction mechanism for the ROP of ε-CL catalyzed by these zirconium complexes is proposed to involve several steps: coordination of the monomer to the zirconium center, deprotonation, insertion of the monomer into the catalyst-initiator bond, and subsequent chain propagation. rasayanjournal.co.inunimed.ac.id

The electronic properties of the ligands attached to the zirconium center play a crucial role in the catalytic activity. For instance, in a series of tris(β-diketonato)this compound complexes, those with more Lewis acidic character exhibited higher catalytic activity in the ROP of ε-CL. elsevierpure.com

Table 2: ROP of ε-Caprolactone with Bis(β-diketonato)this compound Catalysts

Catalyst Ligand PCL Melting Temperature (°C)
2a Not specified in source 59.6

| 2b | Not specified in source | 63.7 |

Data sourced from a study on the synthesis and catalytic activity of bis(β-diketonato)this compound complexes. rasayanjournal.co.in

Synthesis of Cyclic Olefin Copolymers

This compound-based catalysts are also utilized in the synthesis of cyclic olefin copolymers (COCs). noahchemicals.com These materials are produced through the copolymerization of cyclic olefins, such as norbornene (NBE), with acyclic olefins like ethylene. hhu.denih.gov COCs are valued for their excellent optical properties and high chemical resistance. noahchemicals.com

Metallocene and half-sandwich zirconium complexes, activated by MAO, are particularly effective for the copolymerization of ethylene with norbornene. hhu.denih.gov The structure of the catalyst significantly influences the copolymerization behavior, including the catalytic activity, comonomer incorporation, and the molecular weight of the resulting copolymer. rsc.org For example, half-metallocene zirconium complexes with phosphine-functionalized phenolate (B1203915) ligands have shown high efficiency in the copolymerization of ethylene with norbornene and its derivatives, achieving high comonomer incorporation rates. rsc.org

The reaction conditions, such as the monomer feed ratio, can also be tuned to control the copolymer microstructure. For instance, in the copolymerization of ethylene and norbornene using a specific zirconocene (B1252598) catalyst, a statistical monomer distribution was observed at a 1:1 molar ratio, while block formation occurred at higher norbornene concentrations. hhu.de

Mechanistic Aspects of this compound in Polymerization

The mechanism of polymerization catalyzed by this compound and its derivatives is generally understood to proceed via a coordination-insertion pathway. nih.gov In the context of ROP of cyclic esters like ε-caprolactone, the process begins with the coordination of the carbonyl oxygen of the monomer to the Lewis acidic zirconium center. unimed.ac.idresearchgate.net This is followed by a nucleophilic attack, leading to the cleavage of the acyl-oxygen bond of the lactone and its insertion into the metal-initiator bond. nih.gov The chain then propagates through the successive coordination and insertion of more monomer units. unimed.ac.idresearchgate.net

Theoretical studies, such as those using the PM3 semi-empirical method, have been employed to elucidate the reaction mechanism of ROP of ε-CL catalyzed by bis(β-diketonato)this compound complexes. unimed.ac.idresearcher.liferesearchgate.net These studies support a multi-step mechanism involving coordination, deprotonation, monomer insertion, and chain propagation. unimed.ac.idresearchgate.net DFT calculations on the ROP of ε-CL by Zr(IV) tris(β-diketonates) suggest that the most plausible pathway involves the direct insertion of the sp2-oxygen of ε-CL into the zirconium center. elsevierpure.com

In olefin polymerization, the active species is typically a cationic zirconium complex generated by the reaction of the zirconium precursor with a cocatalyst like MAO. The polymerization proceeds through the coordination of the olefin to the vacant site on the zirconium center, followed by insertion into the zirconium-carbon bond.

Materials Science and Engineering: Zirconium Iv Chloride As a Precursor and Reagent

Fabrication of Zirconium-Based Ceramics and Refractory Materials

Zirconium(IV) chloride is a key starting material in the production of high-performance zirconium-based ceramics and refractory materials, which are valued for their exceptional thermal stability, hardness, and resistance to corrosion and wear. noahchemicals.com

Synthesis of Zirconium Dioxide (Zirconia, ZrO₂)

Zirconium dioxide (ZrO₂), or zirconia, is a prominent high-performance ceramic synthesized from this compound. noahchemicals.com The primary method for this conversion is through hydrolysis, a rapid and essentially irreversible reaction where ZrCl₄ reacts with water. wikipedia.org This process can be followed by calcination to produce zirconia. noahchemicals.com

The hydrolysis of ZrCl₄ in the gas phase to form zirconia nanoparticles is a complex process that involves the formation of intermediate oxychlorohydroxides before the elimination of hydrogen chloride (HCl). acs.org The reaction is highly exothermic, and the resulting zirconia can exist in several crystalline forms, including monoclinic, tetragonal, and cubic phases. researchgate.netnih.gov The specific phase obtained can be influenced by the synthesis conditions.

Another route for synthesizing zirconia nanoparticles from a zirconium salt precursor, such as a chloride, is the coprecipitation method. nih.gov This involves precipitating an oxo-hydroxide phase from the salt solution using a precipitating medium. nih.gov

Advanced Ceramic Processing for Functional Applications

The properties of zirconia ceramics can be tailored for specific functional applications through advanced processing techniques. This compound serves as a precursor in the synthesis of zirconia nanoparticles, which are then used to fabricate these advanced ceramics. chemimpex.com The small size of the nanoparticles, typically in the range of 1-100 nm, imparts unique properties to the final ceramic product. nih.gov

Zirconia-based ceramics are utilized in a wide array of applications due to their superior properties. noahchemicals.com These applications include:

Electronics: As insulators and components in electronic devices. chemimpex.com

Aerospace: In thermal barrier coatings and other high-temperature components. chemimpex.com

Biomedical: For dental implants and in hip arthroplasty due to their biocompatibility and mechanical strength. noahchemicals.comnih.gov

Industrial: In cutting tools, fuel cells, and oxygen sensors. noahchemicals.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

This compound is a widely used precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes for creating thin films of zirconium compounds. wikipedia.orgstrem.com These techniques allow for precise control over film thickness and composition, which is critical for many advanced applications.

Deposition of Zirconium Dioxide Films

Both CVD and ALD methods utilize ZrCl₄ to deposit thin films of zirconium dioxide. researchgate.netmdpi.com

In CVD , zirconia films can be prepared by the oxidation or hydrolysis of ZrCl₄ at temperatures between 800 and 1550 °C. mdpi.com The reaction of ZrCl₄ with water vapor is highly reactive and can lead to homogeneous nucleation. mdpi.com

ALD offers more precise control over film growth at lower temperatures. ZrO₂ films can be grown by ALD using ZrCl₄ and water or ozone as precursors at temperatures ranging from 220 to 500 °C. researchgate.netmdpi.comaip.org The ALD process involves sequential, self-limiting surface reactions, allowing for atomic-level control over film thickness. researchgate.net Films grown by ALD from ZrCl₄ exhibit good electrical properties, including high permittivity, making them suitable for applications in microelectronics. researchgate.net

Table 1: Comparison of ZrO₂ Film Deposition Techniques Using ZrCl₄

FeatureChemical Vapor Deposition (CVD)Atomic Layer Deposition (ALD)
Precursors ZrCl₄ and O₂ or H₂O mdpi.comZrCl₄ and H₂O or O₃ researchgate.netaip.org
Temperature 800–1550 °C mdpi.com220–500 °C researchgate.net
Film Growth Continuous deposition mdpi.comSelf-limiting surface reactions researchgate.net
Control Less preciseAtomic-level thickness control researchgate.net
Key Advantage Higher deposition ratesExcellent conformality and uniformity researchgate.net

Deposition of Zirconium Carbides and Nitrides

This compound is also a key precursor for the deposition of other important zirconium-based thin films, such as zirconium carbide (ZrC) and zirconium nitride (ZrN). chemimpex.comnoahchemicals.com

Zirconium Carbide (ZrC) is a hard, refractory material with applications in cutting tools and coatings for nuclear fuel particles. uncst.go.ug It can be deposited via CVD using ZrCl₄ and a carbon source like methane (B114726). uncst.go.ug Thermodynamic calculations can help optimize the deposition conditions to obtain pure ZrC. researchgate.net

Zirconium Nitride (ZrN) is another hard, corrosion-resistant material used in coatings for tools and decorative finishes. The CVD of ZrN from ZrCl₄ can be achieved using nitrogen-hydrogen mixtures or ammonia (B1221849) as the nitrogen source. mdpi.com The reaction with ammonia can proceed through the formation of an adduct, ZrCl₄·2NH₃, which then decomposes to form ZrN at higher temperatures. mdpi.com

Synthesis of Metal-Organic Frameworks (MOFs) using this compound

This compound is a common and important precursor in the synthesis of zirconium-based Metal-Organic Frameworks (MOFs). researchgate.netunl.edu Zr-MOFs are a class of porous crystalline materials known for their exceptional chemical and thermal stability, making them suitable for a variety of applications, including gas storage, catalysis, and drug delivery. unl.edunih.gov

One of the most well-studied Zr-MOFs is UiO-66 . mdpi.com The synthesis of UiO-66 often involves the reaction of ZrCl₄ with a terephthalic acid linker in a solvent such as N,N-dimethylformamide (DMF). mdpi.comsemanticscholar.org Water plays a crucial role in the formation of the secondary building units (SBUs) of UiO-66, which are Zr₆O₄(OH)₄ clusters. mdpi.comresearchgate.net The presence of water during the aging of a ZrCl₄ solution in DMF can influence the crystallite size of the resulting UiO-66. acs.orgnih.gov Research has shown that an intermediate species, [ZrCl(OH)₂(DMF)₂]Cl, forms during this aging process and acts as a suitable precursor for the synthesis of smaller UiO-66 crystallites. semanticscholar.orgacs.orgnih.govresearchgate.net

The choice of zirconium precursor can affect the synthesis conditions and the properties of the resulting MOF. While ZrCl₄ is widely used, other precursors like zirconium(IV) propoxide are also employed, sometimes in combination with modulators like acetic acid, to achieve synthesis at different temperatures or to avoid corrosive byproducts. mdpi.com

Table 2: Key Parameters in the Synthesis of UiO-66 from ZrCl₄

ParameterRole and Effect
Zirconium Source ZrCl₄ is a common precursor. mdpi.com
Linker Terephthalic acid is typically used. mdpi.comsemanticscholar.org
Solvent N,N-dimethylformamide (DMF) is a common solvent. mdpi.comsemanticscholar.org
Modulator/Water Water is crucial for forming the Zr₆O₄(OH)₄ SBUs and influences crystallite size. mdpi.comresearchgate.netacs.orgnih.gov
Temperature Preheating of the precursor solution can be necessary to form the SBUs. mdpi.com

This compound in UiO-66 Synthesis

This compound is a commonly used zirconium source for the synthesis of the metal-organic framework (MOF) known as UiO-66. mdpi.com This MOF is recognized for its exceptional thermal and chemical stability, which makes it suitable for various industrial applications. rsc.org The synthesis of UiO-66 is typically achieved through a solvothermal method where this compound and a linker, such as 1,4-benzenedicarboxylate (BDC), are dissolved in a solvent like N,N-dimethylformamide (DMF). rsc.orgrsc.org

The reaction conditions, including the concentration of precursors and the use of modulators like water or acids, can significantly influence the properties of the resulting UiO-66. mdpi.comrsc.org For instance, the presence of water during the aging of a this compound solution in DMF can lead to the formation of a microcrystalline zirconium-based compound, [ZrCl(OH)₂(DMF)₂]Cl, which in turn affects the crystallite size of the final UiO-66 product. nih.govacs.org Specifically, using this pre-formed precursor or aging the ZrCl₄ solution results in smaller crystallites. nih.govacs.org

Researchers have explored various synthetic strategies to optimize the properties of UiO-66. One approach involves using modulators like hydrochloric acid (HCl), hydrofluoric acid (HF), or hydrobromic acid (HBr) during synthesis. rsc.org It has been shown that using HBr as a modulator can lead to UiO-66 with a high concentration of defects, resulting in a larger specific surface area and higher porosity compared to when HCl or HF are used. rsc.org Another study demonstrated that preheating a precursor solution of ZrCl₄ and BDC in DMF and water is necessary for the successful spray synthesis of UiO-66. mdpi.com

The synthesis of UiO-66 and its derivatives can be summarized in the following table:

ProductZirconium SourceLinkerSolventModulatorKey Finding
UiO-66This compound1,4-benzenedicarboxylate (BDC)N,N-dimethylformamide (DMF)Hydrochloric acid (HCl)Standard solvothermal synthesis yields stable MOF. rsc.orgrsc.org
UiO-66This compound1,4-benzenedicarboxylate (BDC)N,N-dimethylformamide (DMF)Hydrobromic acid (HBr)Produces UiO-66 with high defectivity and larger surface area. rsc.org
UiO-66This compound1,4-benzenedicarboxylate (BDC)N,N-dimethylformamide (DMF) / WaterNone (preheating)Spray synthesis requires preheating of the precursor solution. mdpi.com
UiO-66[ZrCl(OH)₂(DMF)₂]Cl (from ZrCl₄)Terephthalic acidN,N-dimethylformamide (DMF)Water (during aging)Results in smaller crystallite size. nih.govacs.org

Structural Design and Functionalization of Zr-MOFs

The versatility of this compound as a precursor extends to the design and functionalization of a wide range of zirconium-based metal-organic frameworks (Zr-MOFs). bohrium.comrsc.org The ability to tailor the structure and properties of these materials is a key advantage, enabling their application in diverse fields such as catalysis, gas storage, and separation. bohrium.comresearchgate.net

Strategies for the structural design and functionalization of Zr-MOFs, often starting from this compound, include:

Isoreticular Expansion: This involves using linkers of different lengths to create a series of MOFs with the same topology but varying pore sizes. For example, UiO-67 and UiO-68-Me₂ have been synthesized at high concentrations using ZrCl₄ as the precursor. nih.gov

Linker Functionalization: Introducing functional groups onto the organic linkers before or after MOF synthesis can impart specific properties to the material. researchgate.netacs.org For instance, amine-functionalized UiO-66-NH₂ has been prepared to enhance CO₂ capture capabilities. nih.govmdpi.com The crystallinity and framework of the Zr-MOF are generally well-maintained regardless of whether the functional group is electron-donating (like -NH₂) or electron-withdrawing (like -NO₂). acs.org

A bottom-up approach has been developed for synthesizing a series of amorphous Zr-MOFs by linking metal-organic clusters with specific ligands, allowing for control over porosity, proton conductivity, and mechanical properties. rsc.org

Gas Sorption and Separation Applications of Zr-MOFs (e.g., CO2 Capture)

The high stability and tunable porosity of Zr-MOFs synthesized from this compound make them promising materials for gas sorption and separation, including the capture of carbon dioxide (CO₂). noahchemicals.comrsc.orgscispace.com The designable pore structure and the possibility of introducing specific functional groups allow for the creation of MOFs with high selectivity for certain gases. rsc.orgacs.org

Several Zr-MOFs have been investigated for their gas separation performance:

UiO-66 and its derivatives: These MOFs have been studied for their potential in storing hydrogen and methane. noahchemicals.com Functionalization of UiO-66, for example, with amino groups, can enhance its affinity for CO₂. mdpi.comnih.gov

MIP-202: This MOF, synthesized from this compound and L-aspartic acid, exhibits a high affinity for CO₂ due to the presence of amino groups and extra-framework anions. mdpi.comnih.govscience-share.com

Zr-FA: A microporous Zr-MOF constructed from formic acid, termed Zr-FA, has shown excellent performance in the selective separation of CO₂ from methane and nitrogen due to its narrow pore size of approximately 3.4 Å, which acts as a molecular sieve. rsc.org

Computational studies have also explored the potential of highly porous Zr-MOFs like UiO-67 and UiO-68 for methane storage and CO₂ capture, indicating promising adsorption capacities. rsc.org

The following table summarizes the CO₂ adsorption properties of some Zr-MOFs:

MOFZirconium SourceLinkerKey Feature for CO₂ CaptureCO₂ Adsorption Affinity
MIP-202This compoundL-aspartic acidAmino functional groups and extra-framework anionsHigh affinity (-50 kJ·mol⁻¹) mdpi.comnih.gov
MOF-801Zirconium oxychlorideFumaric acidStable frameworkModerate affinity (~ -20 kJ·mol⁻¹) mdpi.comnih.gov
Muc-Zr MOFThis compoundtrans, trans muconic acidLarger microporesModerate affinity (~ -20 kJ·mol⁻¹) mdpi.comscience-share.com
Zr-FANot specifiedFormic acidNarrow pore size (~3.4 Å) for molecular sievingHigh selectivity for CO₂ over CH₄ and N₂ rsc.org

Nanomaterials Synthesis Utilizing this compound

This compound is a key precursor in the synthesis of various zirconium-based nanomaterials, including nanoparticles and nanocomposites. rsc.org Its reactivity allows for its use in a range of chemical synthesis methods to produce materials with controlled size, shape, and properties. rsc.org

Zirconium Nanoparticles and Nanocomposites

This compound can be used to synthesize zirconium nanoparticles and nanocomposites through several methods:

Reduction: The Kroll process, a well-known method for producing metallic zirconium, involves the reduction of this compound with an active metal like magnesium at high temperatures (800–900 °C). nih.govnih.gov

Microwave-Assisted Synthesis: A new zirconium magnetic nanocomposite was synthesized using this compound, Fe₃O₄ nanoparticles, and dipicolinic acid under microwave irradiation. nih.gov

Chemical Methods: this compound is one of the various zirconium precursors, alongside others like zirconium oxychloride and zirconium(IV) acetylacetonate (B107027), used in chemical methods like sol-gel, co-precipitation, and hydrothermal synthesis to produce zirconia (ZrO₂) nanoparticles with desired characteristics. rsc.orgnih.gov

The synthesis method and the choice of precursors and reagents play a crucial role in determining the final properties of the nanoparticles and nanocomposites.

Surface Modification and Functionalization at the Nanoscale

The surfaces of zirconium-based nanomaterials, including those derived from this compound, can be modified and functionalized to impart specific properties and enable their use in various applications. nih.govresearchgate.net

For instance, the external surfaces of nanoscale Zr-MOFs like UiO-66 and UiO-67 have been successfully functionalized with 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (DOPA). nih.gov This surface modification creates stable colloidal dispersions of the nano-MOFs while preserving their internal porosity. nih.gov The density of the functionalizing agent on the surface was found to correlate with the density of metal nodes on the MOF's surface. nih.gov This type of surface functionalization is crucial for applications that require the interaction of the nanomaterial with its environment, such as in sensing or drug delivery.

Role in Advanced Coatings and Thin Films

This compound plays a significant role as a precursor in the deposition of advanced coatings and thin films with desirable properties like corrosion resistance, high-temperature stability, and specific electrical characteristics. noahchemicals.com

The primary method for depositing these films is Chemical Vapor Deposition (CVD) , where this compound serves as the zirconium source. noahchemicals.com In this process, volatile this compound is introduced into a reaction chamber where it reacts with other gases to form a thin, uniform film on a substrate. noahchemicals.com

Applications of this compound in coatings and thin films include:

Protective Coatings: Zirconium-based coatings are used in the aerospace industry to protect components like turbine blades from wear and high temperatures. noahchemicals.com They are also used to produce corrosion-resistant materials for chemical reactors and pipelines. noahchemicals.com

Semiconductor Films: Thin films produced from this compound exhibit excellent electrical properties, making them suitable for high-performance semiconductor applications. noahchemicals.com

Zirconium Dioxide (ZrO₂) Films: ZrO₂ films can be prepared by the oxidation or hydrolysis of this compound at high temperatures (800-1550 °C). mdpi.com These films have applications in microelectronics. mdpi.com Atomic Layer Deposition (ALD) is another technique used to grow ZrO₂ thin films, where the crystallographic phase depends on the precursors and deposition temperature. nih.gov

Zirconium(IV) Sulfide (ZrS₂) Thin Films: While typically deposited at high temperatures using ZrCl₄, recent research has demonstrated low-temperature CVD of ZrS₂ films using tetrakis(dimethylamido)zirconium(IV) and hydrogen sulfide, offering a pathway for integration into thermally sensitive devices. chemrxiv.org

The use of this compound and other zirconium precursors in vapor deposition processes like CVD and ALD is crucial for fabricating a wide range of functional thin films for advanced technological applications. google.comgoogle.com

Precursor for Specialty Glasses and Optical Materials

This compound is a key starting material in the production of specialty glasses and optical materials, primarily through its conversion to zirconium dioxide (ZrO₂), or zirconia. noahchemicals.comzegmetal.com Zirconia-containing glasses exhibit enhanced properties, and ZrCl₄'s role as a precursor is central to achieving these characteristics. The glass and ceramic industries utilize this compound for these applications. bayvillechemical.net

The incorporation of zirconia into glass formulations can significantly improve their refractive index, durability, and chemical resistance. ZrCl₄ is a preferred precursor for creating zirconia for these applications. zegmetal.com Furthermore, this compound is used as a catalyst in the synthesis of cyclic olefin copolymers, which are polymers known for their excellent optical clarity and high chemical resistance, making them suitable for various optical and electronic applications. noahchemicals.com

The production of these advanced materials often involves the conversion of this compound into zirconia through processes like calcination. noahchemicals.com The resulting high-purity zirconia is then integrated into the glass matrix or used in other optical components.

Development of Functional Materials (e.g., high-k dielectrics)

This compound is an essential precursor for the synthesis of zirconium-based functional materials, most notably high-k dielectrics. noahchemicals.com High-k dielectrics are critical components in modern electronics, allowing for the continued miniaturization of semiconductor devices. mdpi.comnjit.edu Zirconium dioxide (ZrO₂), derived from ZrCl₄, is a leading candidate to replace traditional silicon dioxide (SiO₂) as the gate dielectric in transistors due to its high dielectric constant. mdpi.comaip.org

The synthesis of high-k ZrO₂ often begins with ZrCl₄. aip.org For instance, ZrO₂ nanoparticles for biosensor applications can be synthesized by a thermal treatment method using this compound and water. aip.org In one method, a thin film of ZrO₂ with a thickness of approximately 10 nm was deposited on an ITO-coated glass using electrochemical deposition. aip.org The resulting zirconia can exhibit a dielectric constant of around 25. aip.org

Various deposition techniques are employed to create thin films of ZrO₂ from precursors like ZrCl₄, including:

Chemical Vapor Deposition (CVD) wikipedia.org

Atomic Layer Deposition (ALD) mdpi.com

Sol-Gel Process nih.gov

Sputtering mdpi.com

Pulsed Laser Deposition (PLD) mdpi.com

Research has also explored the incorporation of zirconium into other high-k dielectric materials, such as hafnium oxide (HfO₂), to enhance their electrical properties and reliability for future generations of CMOS devices. njit.edu The addition of zirconium to form hafnium-zirconium oxide (Hf₁-xZrxO₂) can increase the dielectric constant, enabling further scaling of the equivalent oxide thickness (EOT) to sub-nanometer levels. njit.edu

Below is a data table summarizing the properties of ZrO₂ synthesized from this compound for high-k dielectric applications.

PropertyValue/Description
Precursor This compound (ZrCl₄)
Synthesized Material Zirconium dioxide (ZrO₂)
Synthesis Method Thermal treatment, Electrochemical Deposition (ECD)
Dielectric Constant (k) ~25
Film Thickness ~10 nm (via ECD on ITO glass)
Crystalline Phase Tetragonal phase revealed from XRD spectra at a calcination temperature of 600°C.
Particle Size Average size of ZrO₂ particles less than 52 nm as shown by TEM images.

Table 1: Properties of High-k Dielectric Zirconium Oxide Synthesized from ZrCl₄. aip.org

The following table details various synthesis methods for creating ZrO₂-based high-k dielectrics.

Deposition MethodDescription
Chemical Vapor Deposition (CVD) A common method where ZrCl₄ is used as the precursor to deposit thin films of zirconium dioxide. wikipedia.org
Atomic Layer Deposition (ALD) A technique used for growing ZrO₂ films at low temperatures (e.g., 85°C) using specific zirconium precursors. mdpi.comacs.org
Sol-Gel Process A wet-chemical technique used to produce zirconia-silica materials from precursors like zirconium(IV) n-propoxide and zirconium(IV) acetate. nih.gov
Sputtering A physical vapor deposition method applied for the preparation of Zr-based high-k gate dielectrics. mdpi.com
Pulsed Laser Deposition (PLD) A method used for depositing thin films of Zr-based high-k dielectrics. mdpi.com

Table 2: Synthesis and Deposition Methods for ZrO₂ High-k Dielectrics. mdpi.comwikipedia.orgnih.govacs.org

Environmental and Industrial Applications of Zirconium Iv Chloride Technologies

Zirconium Recovery and Recycling in the Nuclear Fuel Cycle

The recovery and recycling of zirconium from used nuclear fuel (UNF) cladding is a critical aspect of sustainable nuclear energy and waste management. osti.govresearchgate.net Zirconium alloys, particularly Zircaloy, are the primary materials for fuel rod cladding in light water reactors, constituting a significant portion of the mass of UNF assemblies. osti.govresearchgate.net The recovery of this zirconium can offer substantial economic benefits and a major reduction in the volume of high-level radioactive waste requiring geological disposal. researchgate.netornl.gov

Chlorination is a leading method for the chemical decladding of UNF assemblies, where the zirconium alloy cladding is converted into volatile zirconium(IV) chloride. osti.govornl.gov This process allows for the separation of zirconium from the uranium oxide fuel pellets, which are not reactive under the typical dry chlorination conditions. ornl.gov

Several chlorination approaches have been investigated:

High-Temperature Gas-Phase Chlorination: This method involves reacting the zirconium cladding with chlorine gas (Cl₂) or hydrogen chloride (HCl) at elevated temperatures, typically around 350-400°C. researchgate.netornl.gov The resulting ZrCl₄ gas is then collected through condensation. ornl.gov

Lower-Temperature Liquid-Phase Chlorination: A novel approach utilizes a mixture of sulfur-containing compounds, such as sulfur monochloride (S₂Cl₂) and thionyl chloride (SOCl₂), to chlorinate zirconium at temperatures below 150°C. tennessee.eduornl.gov This method offers advantages by reducing the technical challenges associated with high-temperature processes, such as contamination of the product stream. ornl.gov The reaction with sulfur monochloride is reported to be complete within 2-4 hours. tennessee.edu

These processes can be applied to intact UNF assemblies or to the empty cladding segments (hulls) that remain after the fuel has been mechanically removed. osti.gov

Table 1: Comparison of Zirconium Chlorination Processes

ProcessReagentsTemperatureReaction TimeKey Advantages
High-Temperature Gas-Phase Chlorine (Cl₂) or Hydrogen Chloride (HCl)350-400°C researchgate.netornl.gov-Established process, compatible with existing industrial infrastructure. osti.gov
Lower-Temperature Liquid-Phase Sulfur Monochloride (S₂Cl₂) and Thionyl Chloride (SOCl₂)<150°C tennessee.edu2-4 hours (with S₂Cl₂) tennessee.eduReduced operating temperature, potentially lower contamination. ornl.gov

The ZrCl₄ produced from the chlorination of spent fuel cladding is often contaminated with other metal chlorides, including those of iron, tin, chromium, and various fission and activation products. noahchemicals.cominl.gov Therefore, purification is a crucial step to obtain nuclear-grade zirconium suitable for reuse.

Several strategies are employed for the purification of ZrCl₄:

Sublimation and Fractional Distillation: Due to differences in the boiling points and vapor pressures of the various metal chlorides, fractional distillation and sublimation are effective methods for separating ZrCl₄ from many impurities. noahchemicals.com

Chemical Treatment: Treatment with chlorine at temperatures below 200°C can help remove certain impurities like tin. osti.gov

Recrystallization: The high solubility of ZrCl₄ in thionyl chloride allows for its separation from contaminants through recrystallization. tennessee.eduornl.gov This process has been shown to be effective in producing high yields of purified zirconium chloride. tennessee.edu

Hydrogen Reduction: In this method, impurities like iron and chromium chlorides are reduced to their lower-valence, less volatile forms by hydrogen gas, allowing the more volatile ZrCl₄ to be separated through sublimation. zirconiumworld.com

Molten Salt Purification: This technique involves washing the crude ZrCl₄ with a molten salt mixture. The impurities form stable complexes with the salt, while the purified ZrCl₄ can be volatilized and collected. zirconiumworld.com

Research has demonstrated that these purification techniques can effectively decontaminate the recovered ZrCl₄, potentially allowing for subsequent processing in unshielded facilities. osti.gov

Water Treatment Applications

This compound has shown potential as a coagulant in water treatment processes. researchgate.net Coagulation and flocculation are widely used methods to remove suspended particles, organic matter, and other impurities from water. researchgate.net ZrCl₄ can be employed to neutralize the electrical charges of colloidal particles, causing them to aggregate and settle out of the water. chemimpex.com This makes it an alternative to more traditional coagulants for the purification of water and wastewater.

Green Chemistry Approaches Employing this compound

This compound is recognized as a catalyst with low toxicity, making it an attractive option in the field of green chemistry. sid.irresearchgate.net Its use as a Lewis acid catalyst in organic synthesis offers an environmentally benign alternative to more hazardous catalysts. jocpr.comthieme-connect.com

Key applications in green chemistry include:

Catalysis in Organic Reactions: ZrCl₄ efficiently catalyzes a variety of organic transformations, such as Friedel-Crafts reactions, aldol (B89426) condensations, and the synthesis of bis(indolyl)methanes. sid.irresearchgate.netchemicalbook.com These reactions are often carried out under mild and solvent-free conditions, reducing the environmental impact. researchgate.net

Recyclable Catalytic Systems: When used in conjunction with green solvents like polyethylene (B3416737) glycol (PEG), ZrCl₄ can form a recyclable homogeneous catalytic system. jocpr.com This allows for the catalyst to be reused multiple times without a significant loss in activity, minimizing waste. jocpr.com

Applications in Metallurgy and Ore Refining (e.g., Kroll Process)

This compound is a pivotal intermediate in the production of zirconium metal via the Kroll process. noahchemicals.comsci-hub.se This process is the primary industrial method for extracting zirconium from its ores, such as zircon (ZrSiO₄). sci-hub.se

The Kroll process involves the following key steps:

Chlorination of Zirconia: Zirconium dioxide (ZrO₂), derived from zircon ore, is heated with carbon and chlorine gas at high temperatures to produce crude ZrCl₄. noahchemicals.com

Purification: The resulting ZrCl₄ is purified to remove impurities, most notably hafnium, which has similar chemical properties to zirconium but is undesirable for nuclear applications due to its high neutron absorption cross-section. slideshare.netjournals.co.za Purification methods include fractional distillation and solvent extraction. noahchemicals.comslideshare.net

Reduction: The purified ZrCl₄ is then reduced with molten magnesium in an inert atmosphere at high temperatures to produce zirconium metal sponge and magnesium chloride (MgCl₂). noahchemicals.comsci-hub.se

Sponge Purification: The zirconium sponge is further purified by vacuum distillation to remove residual magnesium and MgCl₂. slideshare.net

The resulting high-purity zirconium metal is then used in various demanding applications, particularly in the nuclear and aerospace industries. noahchemicals.comslideshare.net

Future Research Directions and Emerging Frontiers for Zirconium Iv Chloride Chemistry

Integration with Sustainable Chemical Processes

A major thrust in contemporary chemical research is the development of "green" and sustainable processes, and Zirconium(IV) chloride is emerging as a key enabler in this field. sigmaaldrich.com Its low toxicity compared to traditional Lewis acids like aluminum chloride makes it an environmentally friendlier option for a range of organic syntheses. Research is increasingly focused on leveraging ZrCl₄ in catalytic systems that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Biomass Conversion: A significant area of future research lies in the catalytic conversion of biomass into valuable platform chemicals and biofuels. This compound and its derivatives have shown considerable promise in these transformations. mdpi.comresearchgate.net For instance, Zr-based catalysts are effective in the conversion of levulinic acid (LA), a key biomass-derived platform chemical, into γ-valerolactone (GVL), a valuable biofuel and green solvent. acs.org Similarly, Zr-based catalysts have been successfully employed in the hydrogenation of furfural, another important biomass derivative, to produce furfuryl alcohol. nih.gov

Future work will likely concentrate on optimizing these catalytic processes, improving yields and selectivity under milder reaction conditions. The development of catalysts derived from ZrCl₄ that can efficiently handle raw, unprocessed biomass will be a critical step towards economically viable biorefineries. msesupplies.comresearchgate.net

Table 1: this compound in Biomass Conversion
Biomass FeedstockTarget ProductCatalyst SystemKey Research FindingCitation
Furfural (FF)Furfuryl alcohol (FAL)Zr-CMC (Zirconium-Carboxymethyl cellulose)Achieved 92.5% FF conversion and 91.5% FAL yield at 90°C. The catalyst is reusable for at least five cycles. nih.gov
Levulinic Acid (LA)γ-Valerolactone (GVL)Amphoteric Zirconium Hydroxide (B78521) [Zr(OH)₄]Enhanced LA conversion (91.5%) and GVL selectivity (77.6%) due to optimized acid-base properties. acs.org
Ethyl Levulinate (EL)γ-Valerolactone (GVL)UiO-66 (a Zr-based MOF)Yields of up to 92.7% GVL were achieved at 200°C. mdpi.com
Corn StalkPhenolic CarbonylsThis compound/Sodium hydroxideDemonstrated a "lignin-first" biorefinery approach via aerobic oxidation. msesupplies.com

Green Synthesis: ZrCl₄ is recognized for promoting greener chemical reactions, such as solvent-free acetylations and amidations. sigmaaldrich.comresearchgate.netsigmaaldrich.cn Future research will aim to expand the scope of these reactions, applying them to the synthesis of more complex and valuable molecules like pharmaceuticals and fine chemicals, thereby reducing reliance on hazardous solvents and reagents. researchgate.netepomaterial.com

Advanced Catalyst Design and Immobilization Strategies

To overcome the limitations of homogeneous catalysis, such as catalyst recovery and reuse, significant research is directed towards developing heterogeneous catalysts based on this compound. bohrium.commdpi.com Immobilization strategies involve supporting ZrCl₄ or its derivatives on various solid materials.

Supported Catalysts: Research is actively exploring supports like silica (B1680970) gel, polymers, and mesoporous materials to heterogenize ZrCl₄. researchgate.netcalstate.edunih.gov For example, silica-supported zirconyl chloride has been shown to be an efficient and recyclable catalyst for synthesizing biologically important molecules. researchgate.net Nanoencapsulation of ZrCl₄ within a polymer shell, such as non-cross-linked polystyrene, is another innovative approach that improves the catalyst's stability against humidity and allows for easy recycling. bohrium.com

Future Directions in Immobilization:

Biopolymer Supports: Utilizing sustainable and biodegradable supports like cellulose (B213188) is a promising green strategy. A catalyst constructed from Zirconium and sodium carboxymethyl cellulose (a cellulose derivative) has proven effective and stable in biomass conversion. nih.gov

Porous Frameworks: Immobilizing zirconium complexes within the pores of materials like hexagonal mesoporous silica (HMS) or graphene oxide creates highly active and reusable catalysts for complex organic syntheses. nih.gov

Table 2: Immobilization Strategies for Zirconium-Based Catalysts
Support MaterialCatalyst FormApplicationKey AdvantageCitation
Silica GelZirconyl chloride grafted on silicaSynthesis of coumarins, quinoxalinesHigh turnover numbers, reusable researchgate.net
Non-cross-linked PolystyreneNanoencapsulated ZrCl₄Acetylation of alcohols and phenolsImproved stability against humidity, recyclable bohrium.com
Sodium Carboxymethyl Cellulose (CMC)Zr-CMC complexHydrogenation of furfuralDerived from sustainable raw materials, excellent stability nih.gov
Hexagonal Mesoporous Silica (HMS)Immobilized Zr-rhodanine complexSynthesis of tetrahydrobenzo[b]pyran derivativesReusable without significant loss of activity nih.gov
Graphene OxideZr(IV) porphyrin graphene oxideBiginelli reactionCross-linked catalyst, short reaction times nih.gov

Exploration of Novel this compound Derived Materials

This compound is a crucial precursor for a wide array of advanced materials with unique properties and applications. noahchemicals.com

Metal-Organic Frameworks (MOFs): Zr-based MOFs, such as the UiO-66 family, are a major focus of current research. mdpi.comrsc.org Synthesized using ZrCl₄ as the zirconium source, these materials possess exceptionally high surface areas and thermal stability. rsc.orgchemrxiv.org Emerging research is exploring their use in:

Gas Capture and Separation: Modified Zr-MOFs, like NU-1000-Cl, show enhanced uptake of ammonia (B1221849), which is relevant for chemical protection and separation processes. nih.govacs.org

Catalysis: The tunable pore environments and active sites of Zr-MOFs make them highly effective catalysts for biomass conversion and other organic transformations. mdpi.comresearchgate.net

Drug Delivery: The stability and low toxicity of Zr-MOFs make them promising candidates for biomedical applications, including targeted drug delivery. rsc.orgmdpi.com

Advanced Ceramics and Nanocrystals: ZrCl₄ is a key starting material for producing high-performance ceramics like zirconium nitride (ZrN) and zirconium dioxide (zirconia, ZrO₂). noahchemicals.comornl.gov Future research is aimed at developing novel synthesis routes to control the properties of these materials at the nanoscale. For example, the reaction of ZrCl₄ with hexamethyldisilazane (B44280) provides a precursor to amorphous zirconium nitride powder, which can be converted to crystalline ZrN upon heating. ornl.gov Furthermore, understanding the synthesis of zirconia nanocrystals from ZrCl₄ and zirconium alkoxides is crucial for developing materials with controlled size and crystallinity for applications in catalysis and electronics. acs.org

Theoretical Predictions and Experimental Validation in Emerging Fields

Computational chemistry and theoretical modeling are becoming indispensable tools for guiding the future development of this compound chemistry.

Density Functional Theory (DFT): DFT calculations are being used to investigate the fundamental properties of ZrCl₄ and to predict the behavior of new materials and catalysts. researchgate.net For instance, theoretical studies have been used to:

Investigate the crystal structure, lattice dynamics, and thermomechanical properties of solid ZrCl₄. researchgate.net

Understand the fragmentation of ZrCl₄ in mass spectrometry, supporting experimental observations. researchgate.net

Elucidate the nature of small zirconium(IV) polynuclear species in aqueous solutions, which is critical for understanding its complex chemistry in various applications. nih.gov

Bridging Theory and Experiment: The synergy between theoretical prediction and experimental validation is a powerful paradigm for accelerating discovery. For example, computational studies can predict stable catalyst structures or reaction mechanisms, which can then be synthesized and tested in the lab. This approach is crucial for designing next-generation catalysts with enhanced activity and selectivity. The study of Zr(IV) cluster formation in solution and its role in the crystallization of materials like MOFs is an area where combined theoretical and experimental approaches are proving particularly fruitful. nih.govnih.gov This integrated strategy will undoubtedly be at the forefront of uncovering new applications and optimizing existing processes involving this compound.

Q & A

Q. What experimental precautions are critical when handling Zirconium(IV) chloride (ZrCl₄) to minimize hydrolysis during synthesis or storage?

ZrCl₄ is highly hygroscopic and rapidly hydrolyzes in humid environments, forming oxychlorides or polynuclear complexes. To mitigate hydrolysis:

  • Store anhydrous ZrCl₄ in a desiccator under inert gas (e.g., argon) and use rigorously dried solvents.
  • Conduct reactions in moisture-free gloveboxes or Schlenk lines.
  • Monitor reaction progress via infrared spectroscopy (IR) to detect hydrolysis byproducts like ZrOCl₂ .

Q. How can researchers synthesize and characterize ZrCl₄-THF complexes, and what role do these complexes play in organometallic reactions?

ZrCl₄ forms a 1:2 tetrahydrofuran (THF) complex, [ZrCl₄(THF)₂], which enhances solubility and reactivity in nonpolar solvents.

  • Synthesis : Reflux ZrCl₄ with excess THF under inert conditions.
  • Characterization : Use X-ray crystallography to confirm the octahedral geometry and NMR spectroscopy to monitor ligand coordination .
  • Applications : These complexes serve as precursors for zirconocene catalysts in polymerization or C–H activation reactions .

Q. What analytical techniques are essential for verifying the purity of ZrCl₄ in synthetic workflows?

  • Elemental Analysis : Confirm stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS).
  • X-ray Diffraction (XRD) : Identify crystalline impurities like ZrOCl₂.
  • Thermogravimetric Analysis (TGA) : Detect moisture content or solvent residues .

Advanced Research Questions

Q. How can conflicting data on the hydrolysis behavior of ZrCl₄ in aqueous solutions be resolved using multi-technique approaches?

ZrCl₄ undergoes complex hydrolysis, forming species like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ or polymeric networks depending on pH and concentration. Discrepancies arise due to:

  • Kinetic vs. Thermodynamic Products : Slow equilibria require extended aging times for stable species formation.
  • Technique-Specific Limitations : X-ray scattering () identifies short-range order, while NMR captures dynamic species. Combine these with potentiometric titrations to map speciation .

Q. What methodologies are effective in elucidating the catalytic mechanisms of ZrCl₄ in organic transformations, such as epoxide ring-opening or conjugate additions?

  • Kinetic Studies : Monitor reaction rates under varying temperatures and catalyst loads to infer rate laws.
  • Spectroscopic Trapping : Use in situ IR or Raman to detect intermediates (e.g., Zr–O–epoxide adducts).
  • Computational Modeling : Density functional theory (DFT) can validate proposed transition states .

Q. How can researchers design experiments to probe the structure of polynuclear Zr(IV) complexes in acidic aqueous systems?

  • X-ray Scattering : Refine parameters like interatomic distances (e.g., Zr–O ≈ 2.40 Å) and thermal factors (e.g., bZr–O = 0.0028 Ų) to model coordination geometries ().
  • Small-Angle Neutron Scattering (SANS) : Resolve larger aggregates (>10 nm).
  • Comparative Studies : Contrast Zr(IV) with Hf(IV) analogs to isolate electronic effects .

Q. What strategies address challenges in reproducing literature data on ZrCl₄-based materials synthesis?

  • Precision in Reagent Quality : Use trace-metal-grade ZrCl₄ to avoid impurity-driven side reactions.
  • Detailed Replication : Document exact aging times, stirring rates, and atmospheric conditions.
  • Control Experiments : Test alternative hypotheses (e.g., chloride vs. oxychloride intermediates) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze discrepancies in ZrCl₄ hydrolysis constants reported across studies?

  • Meta-Analysis : Compile literature data and apply multivariate regression to identify pH, ionic strength, or temperature dependencies.
  • Error Propagation Models : Quantify uncertainties from technique-specific detection limits (e.g., XRD vs. NMR) .

Q. What graphical representations are most effective for presenting ZrCl₄ speciation data in aqueous systems?

  • Radial Distribution Plots : Highlight Zr–O and O–O correlations from X-ray scattering (see Figure 3b in ).
  • Speciation Diagrams : Plot log concentration vs. pH to visualize dominant species (e.g., [Zr(OH)₂]²⁺ vs. [Zr₄(OH)₈]⁸⁺) .

Experimental Design

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on ZrCl₄’s coordination chemistry?

  • Feasible : Prioritize techniques accessible to the lab (e.g., UV-Vis over synchrotron XRD).
  • Novel : Explore understudied ligands (e.g., chiral amines) for asymmetric catalysis.
  • Relevant : Align with materials science needs (e.g., Zr-MOFs for gas storage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.